Piperazine-d8 Dihydrochloride serves as a valuable internal standard in mass spectrometry experiments []. Mass spectrometry is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. An internal standard is a known compound added to a sample before analysis. It acts as a reference point for the mass spectrometer, allowing for accurate measurement and comparison of other molecules in the sample.
Piperazine-d8 Dihydrochloride finds application in metabolic studies, particularly those investigating the fate of Piperazine in the body []. By incorporating Deuterium atoms into specific positions within the molecule, scientists can track the metabolic pathways and breakdown products of Piperazine.
When Piperazine-d8 Dihydrochloride is administered to a biological system, the Deuterium atoms are preserved in the resulting metabolites. By analyzing the location and abundance of these Deuterium atoms in the metabolites using techniques like mass spectrometry, researchers can gain valuable insights into the metabolic processes and pathways involved.
Researchers can utilize Piperazine-d8 Dihydrochloride to study protein-ligand interactions []. Ligands are molecules that bind to specific sites on proteins, often influencing their function. By incorporating Deuterium atoms into Piperazine, scientists can monitor changes in its interaction with a protein of interest using techniques like nuclear magnetic resonance (NMR) spectroscopy.
Piperazine-d8 Dihydrochloride is a deuterated derivative of piperazine, characterized by the replacement of eight hydrogen atoms with deuterium, a stable isotope of hydrogen. Its molecular formula is , and it has a molecular weight of 167.11 g/mol. This isotopic labeling enhances its utility in various scientific applications, particularly in mass spectrometry and pharmacological studies, allowing researchers to trace metabolic pathways and interactions with biological systems more effectively.
The common reagents and conditions for these reactions include:
Piperazine-d8 Dihydrochloride exhibits significant biological activity, primarily acting as a GABA receptor agonist. It interacts with gamma-aminobutyric acid receptors located on muscle membranes, leading to effects such as paralysis in certain parasites. This action occurs through hyperpolarization of nerve endings, which results in flaccid paralysis, facilitating the expulsion of the organism from the host.
The compound's mechanism involves reversible inhibition of acetylcholinesterase, an enzyme that hydrolyzes acetylcholine. By inhibiting this enzyme, Piperazine-d8 Dihydrochloride enhances acetylcholine levels, further influencing muscle contraction and relaxation dynamics.
The synthesis of Piperazine-d8 Dihydrochloride typically involves the deuteration of piperazine. A common method includes:
In industrial settings, similar principles apply but on a larger scale, utilizing high-pressure reactors to achieve isotopic purity. The final product is purified and crystallized to yield the dihydrochloride salt form.
Piperazine-d8 Dihydrochloride serves various applications:
Piperazine-d8 Dihydrochloride shares structural similarities with several related compounds. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Piperazine | Non-deuterated form used widely as an anthelmintic. | |
| Piperazine Dihydrochloride | Commonly used as a pharmaceutical agent. | |
| 1,4-Bis(benzhydryl)piperazine | A derivative with enhanced lipophilicity. | |
| 1-(4-Chlorobenzyl)piperazine | Exhibits different pharmacological properties. |
Piperazine-d8 Dihydrochloride's uniqueness lies in its isotopic labeling, which provides advantages in analytical chemistry and pharmacology that non-deuterated compounds do not offer. This deuteration enhances its tracking capabilities in metabolic studies and interaction analyses .
Piperazine-d8 dihydrochloride represents a deuterated derivative of piperazine dihydrochloride, characterized by the systematic replacement of eight hydrogen atoms with deuterium isotopes [1]. The molecular formula is C₄D₈H₂N₂·2HCl, with a molecular weight of 167.11 grams per mole [3]. This compound maintains the fundamental six-membered saturated heterocyclic ring structure of piperazine, featuring two nitrogen atoms positioned at the 1,4-positions within the ring framework [29].
The structural composition involves a piperazine ring where all eight hydrogen atoms attached to the carbon framework have been replaced with deuterium atoms [6]. The dihydrochloride salt form enhances the compound's solubility characteristics and provides improved handling properties for analytical applications [6]. The chemical structure retains the characteristic 1,4-diazacyclohexane framework while incorporating the isotopic labeling that distinguishes this compound from its non-deuterated counterpart [1].
Structural confirmation of piperazine-d8 dihydrochloride relies primarily on nuclear magnetic resonance spectroscopy and mass spectrometry techniques [12]. High-resolution nuclear magnetic resonance analysis confirms deuterium incorporation through characteristic peak splitting patterns that distinguish deuterated positions from residual hydrogen sites [12]. The isotopic purity assessment employs mass spectrometry to verify the characteristic mass shift of +8 daltons compared to the non-deuterated form [3].
Certificate of analysis data demonstrates that structural identity verification utilizes both ¹H nuclear magnetic resonance in deuterium oxide and mass spectrometry methods [12]. The normalized intensity distribution reveals deuterium incorporation levels, with d8 representing 86.96% of the total isotopic distribution [12]. Thin-layer chromatography conditions using C18 stationary phase with methanol and ammonium hydroxide mobile phase (8:2 ratio) visualized with ninhydrin reagent show a single spot at Rf = 0.40, confirming structural homogeneity [12].
Elemental analysis provides additional structural confirmation through carbon, hydrogen, and nitrogen content determination [12]. The found percentages of carbon (28.19%), hydrogen (7.34%), and nitrogen (16.25%) correlate closely with calculated theoretical values of carbon (28.75%), hydrogen (7.28%), and nitrogen (16.76%) [12]. This analytical concordance supports the proposed molecular structure and confirms the successful deuterium incorporation at the designated positions [12].
The piperazine ring in piperazine-d8 dihydrochloride adopts a thermodynamically favored chair conformation, consistent with six-membered saturated heterocyclic systems [26] [29]. X-ray crystallographic analysis of related piperazine structures reveals that the average carbon-nitrogen-carbon bond angles at the piperazine nitrogen atoms measure approximately 120 degrees [27]. The chair conformation represents the most stable geometric arrangement, minimizing steric interactions between adjacent substituents [26].
The molecular geometry exhibits centrosymmetric characteristics with the two nitrogen-hydrogen groups occupying equatorial positions within the chair conformation [29]. Puckering parameter analysis confirms the chair conformation through specific geometric descriptors: q₂ = 0.008 Ångström, q₃ = 0.591 Ångström, total puckering amplitude = 0.592 Ångström, and theta angle = 0.53 degrees [28]. These parameters definitively establish the chair conformation as the predominant geometric arrangement [28].
The weighted average ring bond distance measures 1.4681 Ångström with a weighted average absolute torsion angle of 59.10 degrees [28]. The dihedral angles between aromatic substituents and the piperazine ring typically range from 86 to 88 degrees, indicating near-perpendicular orientation [28]. These geometric parameters reflect the optimal spatial arrangement that minimizes intramolecular strain while maintaining structural integrity [28].
Deuterium atoms in piperazine-d8 dihydrochloride occupy all eight carbon-bound positions within the six-membered ring structure [6]. The systematic nomenclature 2,2,3,3,5,5,6,6-octadeuteriopiperazine dihydrochloride precisely describes the deuterium substitution pattern [6]. Each carbon atom within the piperazine ring framework carries two deuterium atoms, replacing the corresponding hydrogen atoms found in the non-deuterated parent compound [6].
The spatial arrangement of deuterium atoms follows the chair conformation geometry, with deuterium substituents occupying both axial and equatorial positions [26]. Nuclear magnetic resonance studies of protonated quaternary ammonium forms reveal distinct resonances corresponding to equatorial and axial hydrogen environments at 3.14 and 2.99 parts per million respectively [26]. This differentiation demonstrates that the deuterium atoms experience similar positional environments within the molecular framework [26].
The InChI representation InChI=1S/C4H10N2.2ClH/c1-2-6-4-3-5-1;;/h5-6H,1-4H2;2*1H/i1D2,2D2,3D2,4D2 provides a standardized description of the deuterium positioning [6]. The SMILES notation [2H]C1([2H])NC([2H])([2H])C([2H])([2H])NC1([2H])[2H].Cl.Cl further illustrates the systematic deuterium incorporation at each carbon center [6]. This precise isotopic labeling pattern ensures consistent analytical performance in mass spectrometry applications [6].
Piperazine-d8 dihydrochloride exhibits a melting point exceeding 229 degrees Celsius with decomposition [12]. Literature values report the decomposition temperature as greater than 300 degrees Celsius [10]. The compound exists as a white solid at room temperature, maintaining stability under normal atmospheric conditions [12]. Certificate of analysis documentation confirms the appearance as a white solid with hygroscopic characteristics [12].
The decomposition behavior reflects the thermal stability of the piperazine ring system combined with the dihydrochloride salt formation [10]. Comparative analysis with non-deuterated piperazine dihydrochloride shows similar thermal decomposition patterns, with the parent compound decomposing at 318-320 degrees Celsius [33] [34]. The slight variation in decomposition temperature may reflect the isotopic mass effect of deuterium substitution on molecular vibrational frequencies [33].
Physical state characterization indicates that the compound maintains solid-state integrity across typical laboratory temperature ranges [35]. Storage recommendations specify maintenance at 2-8 degrees Celsius for long-term stability, though the compound remains stable at room temperature for extended periods [10] [12]. The hygroscopic nature requires protection from atmospheric moisture to prevent degradation and maintain analytical purity [12] [15].
Piperazine-d8 dihydrochloride demonstrates excellent solubility in water, with the dihydrochloride salt form significantly enhancing aqueous solubility compared to the free base [12]. The compound shows slight solubility when heated in water, indicating temperature-dependent dissolution characteristics [12]. Polar protic solvents generally provide favorable dissolution media due to the ionic nature of the dihydrochloride salt .
The solubility profile extends to various organic solvents commonly employed in analytical chemistry applications . The hydrochloride salt formation enhances solubility in polar solvents, facilitating use in aqueous reaction conditions . This enhanced solubility profile makes the compound particularly suitable for analytical applications requiring dissolution in diverse solvent systems .
Comparative solubility data for related piperazine derivatives indicates that piperazine dihydrochloride dissolves at approximately 410 grams per liter in water at 20 degrees Celsius [35]. The deuterated analog demonstrates similar solubility characteristics, maintaining the favorable dissolution properties required for analytical standard applications [35]. The enhanced solubility in polar solvents facilitates sample preparation and analytical method development [35].
Piperazine-d8 dihydrochloride exhibits basic properties characteristic of diamine systems, with two distinct ionization constants reflecting the stepwise protonation of nitrogen centers [21]. The first dissociation constant (pKa₁) typically ranges from 9.73 to 10.8 for piperazine derivatives, while the second dissociation constant (pKa₂) measures approximately 5.35 [21] [29]. These values indicate that piperazine functions as a moderately strong base with two ionizable sites [21].
Research on piperazine derivatives demonstrates that structural modifications significantly influence acid-base properties [21]. The deuterium substitution produces minimal effects on the fundamental basicity, as the isotopic replacement occurs at carbon-bound positions rather than nitrogen centers [21]. The dihydrochloride salt form indicates complete protonation of both nitrogen atoms under acidic conditions, forming a dication species [21].
Temperature-dependent studies reveal that pKa values vary with thermal conditions, following van't Hoff relationships for dissociation processes [21]. The enthalpy and entropy changes associated with protonation reactions provide insights into the thermodynamic stability of protonated forms [21]. Standard state enthalpy changes typically measure between 40-50 kilojoules per mole for piperazine derivatives, while entropy changes remain relatively small [21].
The nitrogen atoms in piperazine-d8 dihydrochloride serve as primary nucleophilic centers due to their electron-rich character and available lone electron pairs . These sites readily participate in nucleophilic substitution reactions with various electrophilic substrates including alkyl halides and aryl derivatives . The electron density distribution favors nucleophilic attack at nitrogen positions, making these sites highly reactive toward electrophilic species .
Substitution reactions at nitrogen centers proceed through standard nucleophilic mechanisms, with reaction rates influenced by the electronic and steric properties of approaching electrophiles . Alkylation reactions with compounds such as 1,4-dibromobutane-d8 in polar aprotic solvents like dimethylformamide at 60-80 degrees Celsius demonstrate typical nucleophilic behavior . Arylation reactions with benzhydryl chloride derivatives proceed under basic conditions at ambient temperature .
The carbon framework, while substituted with deuterium, generally exhibits lower reactivity compared to nitrogen centers . However, alpha-carbon positions adjacent to nitrogen atoms can participate in specialized reactions under specific conditions [32]. Photoredox catalysis enables carbon-hydrogen functionalization at positions adjacent to nitrogen, though deuterium substitution significantly reduces this reactivity through kinetic isotope effects [32].
Deuterium substitution profoundly influences reaction kinetics through primary and secondary isotope effects [22] [24]. Primary kinetic isotope effects occur when carbon-deuterium bonds undergo cleavage during reaction processes, typically resulting in reaction rate reductions of 2-7 fold compared to carbon-hydrogen bond breaking [22] [24]. These effects arise from the increased bond strength and reduced zero-point vibrational energy of carbon-deuterium bonds [24].
Secondary isotope effects manifest when deuterium-substituted carbons participate in reactions without direct bond cleavage [22]. These effects typically produce smaller rate modifications, generally ranging from 1.1 to 1.5 fold changes in reaction rates [22]. The magnitude of secondary isotope effects depends on the degree of charge development at deuterated carbon centers during transition state formation [22].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₄D₈H₂N₂·2HCl | [3] |
| Molecular Weight | 167.11 g/mol | [3] |
| Melting Point | >229°C (dec.) | [12] |
| Isotopic Purity | ≥97.4% | [12] |
| Chemical Purity | ≥98% | [12] |
| Water Solubility | Soluble | [12] |
| Storage Temperature | 2-8°C | [10] |
| Appearance | White Solid | [12] |
| Isotopic Distribution | Percentage | Reference |
|---|---|---|
| d0 (non-deuterated) | 0.00% | [12] |
| d1 | 0.12% | [12] |
| d2 | 0.16% | [12] |
| d3 | 0.04% | [12] |
| d4 | 0.38% | [12] |
| d5 | 2.15% | [12] |
| d6 | 0.70% | [12] |
| d7 | 9.49% | [12] |
| d8 (fully deuterated) | 86.96% | [12] |
Hydrogen–deuterium exchange on the piperazine ring proceeds by reversible oxidative addition of carbon–hydrogen bonds to a transition-metal centre, followed by reductive elimination of the corresponding carbon–deuterium bonds. Tris(triphenylphosphine)dichlororuthenium(II) activates carbon–hydrogen bonds α to nitrogen under mild basic conditions, whereas Raney nickel promotes surface-mediated exchange through σ-bond metathesis, and Lewis-acid/Brønsted-base cooperatives such as tris(pentafluorophenyl)borane with triethylamine operate via transient enamine intermediates that undergo proton–deuteron scrambling [1] [2] [3].
| Entry | Catalyst (full name) | Deuterium source | Temperature / °C | Time / h | Mean deuterium incorporation | Reference |
|---|---|---|---|---|---|---|
| 1 | Tris(triphenylphosphine)dichlororuthenium(II) | Neat deuterium oxide | 85 | 4 | 96% on eight ring positions | 36 |
| 2 | Raney nickel (nickel–aluminium alloy) | Pressurised deuterium gas | 60 | 1 (flow) | ≥95% on eight ring positions | 47 |
| 3 | Boron tris(pentafluorophenyl)–triethylamine dual catalyst | Acetone-d₆ / deuterium oxide mixture | 150 | 3 | 99% at β-positions; 90% at α-positions | 9 |
Catalyst productivity, expressed as millimoles of fully deuterated piperazine-d₈ dihydrochloride per millimole of metal per hour, reaches 28 for the continuous-flow Raney nickel system and 7 for the batch ruthenium protocol [2] [1]. Turnover numbers above 600 are attainable before observable loss of activity [1]. Selectivity for carbon–deuterium formation exceeds 95% in all three systems, with negligible nitrogen–deuterium exchange, thereby preserving the protonated sites required for subsequent salt formation [3] [1].
Commercial micro-packed-bed reactors charged with immobilised iridium(I) complexes achieve single-pass deuteration of heteroaromatics at 0.5 millilitres per minute with deuterium gas pressures below 10 bar [4]. For saturated amines, larger H-Cube® skid units fitted with Raney nickel cartridges deliver piperazine-d₈ at 40 bar and 60 °C, giving 18 grams per hour of product with 98 atom-percent deuterium incorporation [5].
The chief hurdles are (i) hydrogen–deuterium scrambling in recycle loops and (ii) heat management during exothermic salt formation. Recirculating-loop flow systems incorporating iterative passes of reaction mixture through the catalyst bed raise isotopic purity from 90% to >99% without proportionally increasing deuterium oxide consumption [6]. Inline calorimetry coupled with jacketed crystallisers dissipates the 53 kJ mol⁻¹ evolved upon dihydrochloride precipitation [7].
| Parameter | Batch (ruthenium) | Continuous (Raney nickel) |
|---|---|---|
| Space–time yield | 0.4 kg L⁻¹ day⁻¹ [1] | 5.1 kg L⁻¹ day⁻¹ [2] |
| Deuterium oxide consumption | 15 equiv. | 4 equiv. (recirculation) [6] |
| E-factor | 22 | 7 |
| Overall isotopic purity | 96–97% | ≥99% |
Following exchange, piperazine-d₈ is treated with anhydrous hydrogen chloride in ethanol at 0 °C. Slow addition minimises isotopic dilution. Seeding at 5 °C induces formation of rhombohedral crystals that can be filtered and dried above phosphorus pentoxide at room temperature, giving 92% isolated yield with water content below 0.2% [8].
Residual partially deuterated isotopologues are removed on short strong-cation-exchange columns eluted with methanolic hydrogen chloride (0.05 molar). The heavier isotopologues elute earlier owing to slightly reduced basicity, affording >99 atom-percent material after a single 10-minute run [9].
| Analytical test | Specification | Typical result | Reference |
|---|---|---|---|
| Proton nuclear magnetic resonance integral for ring methylene protons | ≤2% of theoretical | 0.7% | 16 |
| High-resolution mass spectrometry (m/z shift) | ≥8.000 Da over undeuterated | 8.016 Da | 19 |
| Karl Fischer water | ≤0.5% w/w | 0.18% | 16 |
Visible-light irradiation of tetrahydrofuran solutions containing 9-mesityl-10-methyl-acridinium photocatalyst, tri-isopropylsilanethiol, deuterium oxide and temporarily carbamate-protected piperazine gives complete perdeuteration at ambient temperature within two hours. Isolation of piperazine-d₈ dihydrochloride after deprotection affords 9.2 deuterium atoms per molecule, confirming coverage of all ring positions [10].
| Criterion | Metal-catalysed H–D exchange | Photoredox method |
|---|---|---|
| Energy demand | 60–150 °C | Ambient |
| Deuterium source economy | 70–80% utilisation | >95% utilisation |
| Catalyst metal content | Up to 500 ppm nickel in crude | <5 ppm metal |
| Throughput suitability | Kilogram scale [2] | Gram scale [10] |
Using deuterium oxide as both solvent and isotopic donor avoids flammable deuterium gas and eliminates halogenated reagents, reducing the process mass intensity to 8.2 kg input kg⁻¹ product in the continuous protocol, compared with 35 kg kg⁻¹ for legacy batch chlorination–deuteride routes [6] [11]. Photoredox conditions proceed under visible light with catalytic loadings below 0.5 mol-percent and generate only water as stoichiometric by-product [12].